Lysine ascorbate

Description

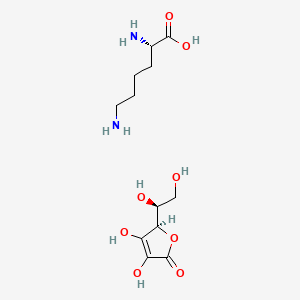

Lysine (B10760008) ascorbate (B8700270) is a compound formed from the essential amino acid L-lysine and L-ascorbic acid, commonly known as vitamin C. ontosight.ai While it can be considered a simple salt, its significance in biochemical research extends far beyond this definition. The study of lysine ascorbate provides a focused lens through which to examine the intricate and dynamic interplay between a fundamental amino acid and a critical vitamin, revealing mechanisms that influence protein function, cellular signaling, and human health.

Properties

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C6H8O6/c7-4-2-1-3-5(8)6(9)10;7-1-2(8)5-3(9)4(10)6(11)12-5/h5H,1-4,7-8H2,(H,9,10);2,5,7-10H,1H2/t5-;2-,5+/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNXLUIFXPXQCB-BHQVQWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947277 | |

| Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94231-35-3, 24404-95-3 | |

| Record name | L-Ascorbic acid, compd. with L-lysine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94231-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, compd. with L-ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine L-ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094231353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine--hex-1-enofuranos-3-ulose (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine L-ascorbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29X3TZ9A0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Lysine Ascorbate Conjugates

Strategies for Covalent Linkage of Lysine (B10760008) and Ascorbate (B8700270) Moieties

The covalent conjugation of lysine and ascorbic acid can be achieved through several synthetic routes, each targeting different functional groups on the parent molecules. Lysine presents two primary nucleophilic sites—the α-amino and ε-amino groups—and a carboxyl group. Ascorbic acid offers multiple hydroxyl groups of varying reactivity and an ene-diol system within a lactone ring, which influences its chemical behavior.

Nucleophilic substitution is a primary strategy for forging a link between lysine and ascorbate. This approach typically involves an attack by one of lysine's nucleophilic amino groups on an electrophilic center of the ascorbic acid molecule or a derivative thereof.

One common method involves the derivatization of ascorbic acid to create a more reactive electrophile. For instance, 6-deoxybromoascorbate can be synthesized and subsequently reacted with lysine. The ε-amino group of lysine, being generally more nucleophilic and less sterically hindered than the α-amino group, can displace the bromide ion to form a covalent bond at the C-6 position of the ascorbate moiety. google.com A similar strategy can be employed to target the α-amino group. google.com

Alternatively, ascorbic acid itself can act as a nucleophile in Michael addition reactions. google.comnih.gov In these cases, the enolate form of ascorbic acid at neutral pH can attack α,β-unsaturated aldehydes or other Michael acceptors. nih.gov While this does not directly conjugate lysine, it demonstrates the nucleophilic character of the ascorbate ring system which can be exploited in conjugate design. The lactone ring of ascorbic acid is a key structural feature; its hydrolysis can lead to ring-opening, which is a consideration in both synthesis and the stability of the final conjugate. nih.gov

To overcome the harsh conditions and potential for side reactions associated with traditional chemical synthesis, enzymatic pathways offer a mild and highly selective alternative. researchgate.net Enzymes can operate under physiological conditions and exhibit high regioselectivity and stereospecificity, which is crucial for producing specific chiral derivatives.

Lipases are frequently used for the synthesis of ascorbyl esters. researchgate.netnih.gov These enzymes can catalyze the esterification between the primary hydroxyl group at the C-6 position of ascorbic acid and a carboxylic acid. In the context of lysine-ascorbate conjugates, a lipase (B570770) could potentially catalyze the formation of an ester bond between the carboxyl group of lysine and a hydroxyl group of ascorbate. The use of immobilized enzymes, such as lipase B from Candida antarctica, provides a greener and more efficient biocatalytic procedure. nih.gov

Another class of enzymes, transglutaminases, catalyzes the formation of stable amide bonds between the γ-carboxyamide group of a glutamine residue and the ε-amino group of a lysine residue. nih.gov While this does not directly involve ascorbate, it represents a powerful enzymatic tool for site-specific lysine modification that could be adapted for creating lysine-ascorbate amides if an appropriately modified ascorbate-glutamine substrate were designed.

The design of lysine-ascorbate conjugates allows for the formation of two primary types of linkages: esters and amides.

Ester Synthesis: Lysine-ascorbate esters are typically formed by a condensation reaction between the carboxyl group of lysine and one of the hydroxyl groups of ascorbic acid, most commonly the primary hydroxyl at the C-6 position. google.com Standard esterification procedures can be employed, often requiring the use of an acid catalyst and conditions that remove water to drive the reaction to completion. google.com To improve selectivity and yield, protective groups may be necessary for the amino groups of lysine and the other hydroxyl groups of ascorbic acid. For example, the hydroxyl groups at the C-5 and C-6 positions of ascorbic acid can be protected as an isopropylidene acetal (B89532) before reacting the C-2 position with lysyl chloride to form an ester. google.com

Amide Synthesis: Amide bond formation connects the carboxyl group of one molecule to an amino group of the other. To synthesize an amide where lysine is acylated, ascorbic acid's carboxyl group (after lactone ring opening) or a dicarboxylic acid linker attached to ascorbate must be activated. More commonly, the ε- or α-amino groups of lysine are used to form an amide bond with an activated carboxylic acid derivative of ascorbate. researchgate.net Reagents like N-hydroxysuccinimide (NHS) esters are frequently used to activate carboxyl groups, making them highly reactive towards the nucleophilic amino groups of lysine to form stable amide bonds.

| Linkage Type | Key Reactants | Typical Strategy | Primary Bond Formed | Reference |

|---|---|---|---|---|

| C-N Bond | Lysine, 6-deoxybromoascorbate | Nucleophilic Substitution | Amine | google.com |

| Ester | Lysine, Ascorbic Acid | Acid-Catalyzed Esterification | Ester | google.com |

| Ester | Protected Ascorbic Acid, Lysyl Chloride | Acylation | Ester | google.com |

| Ester | Lysine, Ascorbic Acid, Lipase | Enzymatic Esterification | Ester | researchgate.net |

| Amide | Lysine, Activated Ascorbate Derivative (e.g., NHS ester) | Acylation | Amide |

Characterization of Lysine-Ascorbate Conjugates and Analogs for Research Purity

Following synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the lysine-ascorbate conjugates. A combination of spectroscopic and chromatographic techniques is typically employed.

Mass Spectrometry (MS): This is a fundamental tool for determining the molecular weight of the synthesized conjugate, thereby confirming that the lysine and ascorbate moieties have successfully linked. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, which helps in elucidating its structure and identifying the specific site of conjugation. google.comnih.gov

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are crucial for assessing the purity of the synthesized compound. By developing a suitable separation method, the desired conjugate can be isolated from unreacted starting materials, reagents, and any side products. The purity is quantified by comparing the peak area of the product to the total area of all peaks in the chromatogram.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS/MS) | Structure & Mass Confirmation | Molecular weight, molecular formula, fragmentation pattern for structural analysis. nih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Detailed Structural Elucidation | Connectivity of atoms, confirmation of bond location, stereochemistry. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Purification | Separation of product from impurities, quantitative purity analysis. |

Challenges in Synthetic Yield and Purity for Advanced Biochemical Investigations

Selectivity and Side Reactions: Lysine possesses two amino groups with similar nucleophilicity, making it difficult to selectively modify only one. nih.gov This can lead to a heterogeneous mixture of products, including mono-substituted conjugates at the α- or ε-position, as well as di-substituted molecules. This lack of selectivity complicates the purification process and reduces the yield of the desired isomer.

Stability of Ascorbic Acid: Ascorbic acid is sensitive to heat, light, oxygen, and pH changes. nih.gov Harsh reaction conditions often employed in chemical synthesis, such as high temperatures or the use of strong acids or bases, can lead to its degradation. researchgate.net This not only reduces the yield but also introduces impurities that can be difficult to remove.

Addressing these challenges often requires the development of sophisticated synthetic strategies, including the use of orthogonal protecting groups, milder reaction conditions, and highly selective enzymatic catalysts.

Molecular and Cellular Mechanisms of Lysine Ascorbate Action in in Vitro Systems

Lysine (B10760008) Vitcylation: Direct Protein Modification and Functional Consequences

Recent scientific discoveries have unveiled a novel post-translational modification termed "lysine vitcylation," where the lactone component of ascorbate (B8700270) (vitamin C) directly conjugates to lysine residues on proteins. researchgate.netscienceopen.combio-integration.org This non-enzymatic, covalent modification provides a new framework for understanding the direct molecular interactions of vitamin C beyond its well-established roles as an antioxidant and enzyme cofactor. scienceopen.combio-integration.orgmarinbio.com

The identification of lysine vitcylation has been achieved through a combination of advanced analytical techniques, including mass spectrometry, isotopic labeling, and biochemical assays. researchgate.netscienceopen.combio-integration.org In cell-free systems, synthetic lysine-containing peptides incubated with vitamin C demonstrated the formation of vitcylation in a dose- and pH-dependent manner. biorxiv.org For instance, an increasing concentration of vitamin C (from 0.1 to 10 mM) resulted in a corresponding increase in the vitcylation of peptides, with an EC50 value of approximately 2 mM. biorxiv.org The reaction is also significantly influenced by pH, with optimal vitcylation occurring in alkaline conditions (pH 9.5-10.0). biorxiv.org

A pivotal example of a specific vitcylation site is the modification of lysine-298 (K298) on the Signal Transducer and Activator of Transcription 1 (STAT1) protein in cancer cells. researchgate.netbiorxiv.org This specific modification has been confirmed through techniques such as Western blotting with antibodies developed to recognize lysine vitcylation. biorxiv.org Further proteomic analyses have suggested that a wide array of proteins can be vitcylated, indicating a broad regulatory potential for this modification within the cell. biorxiv.org

The addition of the ascorbate moiety to lysine residues can modulate protein function by altering protein-protein interactions, stability, and enzymatic activity. biorxiv.org The covalent modification can introduce steric hindrance or alter the local charge environment, thereby influencing the protein's conformation and its ability to interact with other molecules. researchgate.net

The vitcylation of STAT1 at K298 provides a clear example of the functional consequences of this modification. This modification enhances the phosphorylation of a critical tyrosine residue (Y701) on STAT1 and promotes its translocation to the nucleus. biorxiv.org Functionally, the vitcylation of STAT1 at K298 has been shown to block its dephosphorylation by the protein-tyrosine phosphatase TCPTP, thereby sustaining its activated state. marinbio.com This sustained activation enhances interferon signaling, a critical component of the anti-tumor immune response. scienceopen.combio-integration.orgmarinbio.com The pH-dependent nature of vitcylation suggests that cellular compartments with different pH levels, such as the more alkaline mitochondria, may exhibit higher levels of protein vitcylation compared to the cytosol. researchgate.netscienceopen.combio-integration.org

The discovery of lysine vitcylation has significant implications for understanding the regulation of intracellular signaling pathways.

STAT1 Pathway: As detailed above, the direct vitcylation of STAT1 enhances its activity, leading to an amplified immune response. researchgate.netscienceopen.combio-integration.org This mechanism provides a direct link between vitamin C levels and the modulation of the STAT1 signaling cascade, which is crucial for both innate and adaptive immunity. researchgate.net In cell culture, the level of lysine vitcylation responds to vitamin C in a dose- and time-dependent manner. biorxiv.org Recent studies have also shown that vitamin C stimulation of TET2 activity in renal cell carcinoma can indirectly affect PD-L1 expression through the IFN-γ/STAT1/IRF1 signaling pathway. mdpi.com

HIF-1α Pathway: The Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a key transcription factor in cellular adaptation to low oxygen conditions. nih.govbiorxiv.org While the primary regulation of HIF-1α by vitamin C is known to occur through its role as a cofactor for prolyl and asparaginyl hydroxylases that target HIF-1α for degradation, the potential for direct vitcylation to influence this pathway is an emerging area of interest. biorxiv.org Oxidizing agents have been shown to stabilize HIF-1α under normal oxygen conditions. nih.gov Given that vitcylation is a direct protein modification, it could potentially alter HIF-1α stability or its interaction with other proteins, thereby modulating its transcriptional activity. biorxiv.org For example, vitamin C has been shown to directly inhibit the expression of genes related to glycolysis that are mediated by HIF-1α. mdpi.com

Interactive Table: Impact of Lysine Vitcylation on STAT1

| Parameter | Observation | Source |

|---|---|---|

| Modification Site | Lysine-298 (K298) | researchgate.netbiorxiv.org |

| Functional Effect | Enhances tyrosine 701 (Y701) phosphorylation | biorxiv.org |

| Cellular Localization | Promotes nuclear translocation | biorxiv.org |

| Mechanism | Blocks dephosphorylation by TCPTP | marinbio.com |

| Signaling Outcome | Increased interferon signaling | scienceopen.combio-integration.orgmarinbio.com |

Lysine Ascorbate in Redox Homeostasis Regulation

This compound, as a compound, possesses the individual antioxidant properties of both lysine and ascorbic acid. Ascorbic acid is a potent, water-soluble antioxidant that can directly react with and neutralize various radical species. mdpi.comrsc.org Lysine has also been demonstrated to have radical scavenging and metal-chelating capabilities. animbiosci.org

In cell-free and in vitro systems, the antioxidant activity of this compound is primarily attributed to the ascorbate moiety's ability to donate electrons. mdpi.com This process effectively neutralizes reactive oxygen species (ROS), converting them into less reactive forms. mdpi.com

DPPH and Hydroxyl Radical Scavenging: Studies have shown that both lysine and ascorbic acid can scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl (•OH) radicals. animbiosci.org Ascorbic acid demonstrates a stronger scavenging ability against both types of radicals compared to lysine. animbiosci.org For instance, a 50% scavenging rate for hydroxyl radicals was achieved at concentrations of 0.35 mg/mL for ascorbic acid and 0.99 mg/mL for lysine. animbiosci.org

Superoxide (B77818) Anion Radical Scavenging: Ascorbate can directly eliminate superoxide anion radicals (O₂•⁻). mdpi.com

Lipid Peroxidation Inhibition: Ascorbic acid can terminate lipid peroxidation chain reactions by donating an electron to the lipid radical. rsc.org It also plays a role in regenerating vitamin E, another key antioxidant, in cell membranes. rsc.org

The evaluation of antioxidant activity in vitro often utilizes assays such as the DPPH radical scavenging assay, the total reactive oxygen potential (TRAP) assay, and the deoxyribose assay. rsc.org These methods confirm the capacity of compounds like this compound to neutralize free radicals. mdpi.comacs.org

While ascorbic acid is a powerful antioxidant, it can also exhibit pro-oxidant properties, particularly in the presence of transition metal ions. This dual role can lead to the formation of oxidative adducts. The interaction of ascorbate with pro-oxidant species can generate the ascorbyl radical, which is less reactive than many other radicals but can still participate in further reactions. mdpi.com

The formation of advanced glycation end products (AGEs), such as N-epsilon-(carboxymethyl)lysine (CML), is a consequence of oxidative stress and the reaction of sugars and their oxidation products with the amino groups of proteins, primarily lysine and arginine residues. While the direct role of this compound in the formation of CML is not extensively detailed in the provided context, the underlying chemistry involves the oxidation of both carbohydrates and lipids, a process that ascorbate can influence. The interaction of ascorbate with pro-oxidants can potentially contribute to the complex series of reactions that lead to the formation of such adducts, although its primary role is generally considered to be protective against such modifications by quenching the initial radical species.

Interactive Table: Radical Scavenging Activity

| Radical Species | Scavenging Compound | Efficacy | Source |

|---|---|---|---|

| DPPH Radical | Ascorbic Acid | High | animbiosci.org |

| L-Lysine | Moderate | animbiosci.org | |

| Hydroxyl Radical (•OH) | Ascorbic Acid | High (IC50: 0.35 mg/mL) | animbiosci.org |

| L-Lysine | Moderate (IC50: 0.99 mg/mL) | animbiosci.org | |

| Superoxide Anion (O₂•⁻) | Ascorbate | Effective | mdpi.com |

Enzymatic Cofactor Roles and Substrate Interactions of this compound in In Vitro Systems

The biological significance of this compound in cellular processes is intrinsically linked to the individual and synergistic actions of its constituent parts: lysine and ascorbate (Vitamin C). In in vitro settings, ascorbate is a critical cofactor for a variety of enzymatic reactions, particularly those catalyzed by dioxygenases.

Ascorbate-Dependent Lysyl and Prolyl Hydroxylase Activity in Cell Culture

Ascorbate is an essential cofactor for prolyl and lysyl hydroxylases, enzymes pivotal for the post-translational modification of collagen. nih.govpsu.edu These enzymes are responsible for the hydroxylation of proline and lysine residues within procollagen (B1174764) chains, a crucial step for the formation of a stable collagen triple helix. mdpi.commdpi.com In cell culture systems, the presence of ascorbate is directly linked to the activity of these hydroxylases and, consequently, to the synthesis of mature collagen.

Studies using human skin fibroblasts in culture have demonstrated that ascorbate administration can lead to an approximately eight-fold increase in collagen synthesis. researchgate.net This effect is attributed to ascorbate's role in maintaining the iron atom at the active site of prolyl and lysyl hydroxylases in its reduced Fe2+ state, which is necessary for enzymatic activity. mdpi.comnhri.org.tw In the absence of ascorbate, the enzymes become inactive, leading to the production of under-hydroxylated procollagen that is unstable and poorly secreted. mdpi.com

Interestingly, research has shown that ascorbate can differentially regulate the activities of these two enzymes. In human skin fibroblasts, ascorbate has been observed to stimulate lysyl hydroxylase activity while concurrently inhibiting prolyl hydroxylase activity. nih.govresearchgate.net Specifically, one study reported a three-fold increase in lysyl hydroxylase activity in response to ascorbate, whereas prolyl hydroxylase activity decreased significantly. researchgate.net This suggests a complex regulatory mechanism that allows for fine-tuning of collagen modification. Furthermore, prolyl hydroxylase activity has been shown to increase three- to six-fold when cell extracts are incubated with ascorbate and other cofactors. nih.gov

The requirement for ascorbate by these hydroxylases is highly specific, and other reducing agents cannot effectively substitute for it. acs.org The reaction ceases after a limited number of cycles without ascorbate, highlighting its essential role in sustaining collagen production. acs.org

Table 1: Effect of Ascorbate on Hydroxylase Activity and Collagen Synthesis in Cell Culture

| Cell Type | Ascorbate Effect | Enzyme(s) Affected | Outcome | Reference(s) |

| Human Skin Fibroblasts | Stimulation | Lysyl Hydroxylase | Increased enzyme activity | nih.govresearchgate.net |

| Human Skin Fibroblasts | Inhibition | Prolyl Hydroxylase | Decreased enzyme activity | nih.govresearchgate.net |

| Human Skin Fibroblasts | Stimulation | Not specified | ~8-fold increase in collagen synthesis | researchgate.net |

| Human Skin Fibroblasts | Stimulation | Prolyl Hydroxylase | 3- to 6-fold increase in enzyme activity | nih.gov |

Influence on Other Oxygenase-Dependent Enzymatic Reactions in Cultured Cells

Beyond its well-established role in collagen synthesis, ascorbate serves as a vital cofactor for a large family of over 60 Fe(II)/2-oxoglutarate-dependent dioxygenases that regulate a multitude of cellular processes. nih.govresearchgate.net These enzymes are involved in critical functions such as the regulation of transcription, epigenetic modifications, and cellular metabolism. nih.govacs.org

A key group of these enzymes are the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) and the asparaginyl hydroxylase, Factor Inhibiting HIF (FIH). acs.org In normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF, targeting it for degradation. acs.orgotago.ac.nz Ascorbate deficiency in cultured cells can lead to reduced PHD activity, resulting in the stabilization and increased activity of HIF-1, even in the presence of oxygen. nih.govfrontiersin.org Studies have shown that ascorbate can suppress HIF-1α protein levels and the transcription of its target genes in various cancer cell lines under normoxic conditions. acs.org

Ascorbate also plays a crucial role in epigenetic regulation by acting as a cofactor for the Ten-Eleven Translocation (TET) family of enzymes and Jumonji C (JmjC) domain-containing histone demethylases. acs.orgacs.orgresearchgate.net TET enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), initiating the process of DNA demethylation, while JmjC demethylases remove methyl groups from histones. acs.orgacs.org In vitro studies have demonstrated that ascorbate is required for the optimal activity of these enzymes, thereby influencing gene expression and cellular differentiation. acs.orgnih.gov For instance, ascorbate has been shown to be a critical factor for histone demethylation during the reprogramming of somatic cells into induced pluripotent stem cells. acs.org

Furthermore, a recent discovery identified a novel, non-enzymatic, vitamin C-induced protein modification termed "vitcylation," where ascorbate directly modifies lysine residues. marinbio.combiorxiv.org In cellular studies, this modification was observed in human and murine cancer cells, affecting proteins in various subcellular compartments. marinbio.com Notably, the vitcylation of STAT1 at lysine-298 was found to enhance its phosphorylation and activation, leading to a more robust immune response. marinbio.com

Mechanisms of Cellular Uptake and Intracellular Distribution in Cultured Cells

The efficacy of this compound within in vitro systems is dependent on the ability of its individual components, ascorbate and lysine, to be transported into the cell and distributed to the appropriate subcellular compartments where they exert their biological functions.

Transporter-Mediated Uptake Mechanisms (e.g., SVCT, GLUT) for Ascorbate and Lysine Components

Ascorbate Uptake:

The cellular uptake of ascorbate is primarily mediated by two distinct families of transport proteins: the Sodium-dependent Vitamin C Transporters (SVCTs) and the Glucose Transporters (GLUTs). frontiersin.orgmdpi.com

SVCTs: There are two isoforms, SVCT1 (encoded by the SLC23A1 gene) and SVCT2 (encoded by the SLC23A2 gene). frontiersin.orgfrontiersin.org These transporters actively import the reduced form of vitamin C, ascorbate, into cells against a concentration gradient. frontiersin.org

SVCT1 is characterized as a high-capacity, low-affinity transporter (Km in the range of 65–237 µM) and is predominantly expressed in epithelial tissues like the intestine and kidney, playing a major role in whole-body ascorbate homeostasis. frontiersin.orgmdpi.com

SVCT2 is a high-affinity, low-capacity transporter (Km of ~20 µM) and is found in most tissues, responsible for the uptake of ascorbate into the majority of cells. frontiersin.orgmdpi.comtandfonline.com Its expression is widespread, and it is considered the main transporter for vitamin C in most tissues. mdpi.com

GLUTs: The oxidized form of ascorbate, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through GLUTs, particularly GLUT1, GLUT3, and GLUT4. frontiersin.orgmdpi.com Once inside the cell, DHA is rapidly reduced back to ascorbate, effectively trapping it intracellularly. frontiersin.orgmdpi.com However, under physiological conditions, the concentration of DHA is very low, and the high concentration of glucose typically present in culture media can competitively inhibit DHA uptake. tandfonline.commdpi.com

Lysine Uptake:

The transport of lysine, a cationic amino acid, into cells is also a carrier-mediated process. In vitro studies, particularly in bovine intestinal models, have identified several transport systems responsible for lysine uptake.

The primary mechanism for lysine uptake is through the cationic amino acid transport system (System y+) , which is sodium-independent. researchgate.net This system is estimated to account for approximately 63% of lysine transport. researchgate.net

Other transport systems, such as the neutral amino acid transporters System A and System ASC, also contribute to lysine uptake to a lesser extent. researchgate.net

Studies using bovine intestinal mucosa have shown that lysine transport approaches saturation at concentrations between 0.5 mM and 1 mM. oup.com In other models, such as Trypanosoma brucei, highly selective, high-affinity transporters for lysine have been identified (e.g., TbAAT16-1 with a Km of 4.3 ± 0.5 μM). plos.org

Table 2: Major Transporters for Ascorbate and Lysine in In Vitro Systems

| Component | Transporter Family | Specific Transporter(s) | Substrate | Transport Characteristics | Reference(s) |

| Ascorbate | SVCT | SVCT1 | Ascorbate | Low-affinity, high-capacity, Na+-dependent | frontiersin.orgmdpi.com |

| SVCT2 | Ascorbate | High-affinity, low-capacity, Na+-dependent | frontiersin.orgmdpi.comtandfonline.com | ||

| GLUT | GLUT1, GLUT3, GLUT4 | Dehydroascorbic Acid (DHA) | Facilitated diffusion, competitively inhibited by glucose | frontiersin.orgmdpi.com | |

| Lysine | Cationic Amino Acid Transporters | System y+ | Lysine | Na+-independent | researchgate.net |

| Neutral Amino Acid Transporters | System A, System ASC | Lysine | Contribute to uptake | researchgate.net |

Intracellular Compartmentalization and Organelle-Specific Accumulation in In Vitro Models

Following transport across the plasma membrane, ascorbate and lysine are distributed to various subcellular compartments, a process crucial for their function. Eukaryotic cells are highly compartmentalized, with organelles like the nucleus, mitochondria, and endoplasmic reticulum providing distinct microenvironments for specific biochemical reactions. biorxiv.orgresearchgate.net

Ascorbate Distribution:

While SVCT2 is the primary transporter for ascorbate into the cell, its localization is not restricted to the plasma membrane. Studies in breast cancer cell lines have surprisingly shown that SVCT2 is predominantly localized in subcellular compartments, with a strong presence in the nucleus. otago.ac.nz This nuclear accumulation of SVCT2 suggests a high demand for ascorbate in the nucleus, likely to support the activity of ascorbate-dependent enzymes involved in epigenetic regulation, such as TET proteins and JmjC histone demethylases. acs.orgotago.ac.nzacs.org Ascorbate is also found in the cytoplasm, where it acts as a cofactor for enzymes like prolyl and lysyl hydroxylases. acs.org Furthermore, a novel mitochondrial ascorbate transporter (MAT) has been identified, which is distinct from SVCTs and GLUTs, indicating a specific mechanism for ascorbate transport into mitochondria. frontiersin.org

Lysine Distribution:

Lysine, as a fundamental amino acid, is utilized throughout the cell for protein synthesis, which occurs on ribosomes in the cytoplasm and on the rough endoplasmic reticulum. Beyond its role in protein synthesis, lysine residues on proteins, particularly histones in the nucleus, are subject to various post-translational modifications, such as acetylation and methylation. biorxiv.org For example, the lysine acetyltransferase TIP60 localizes to the nucleus in distinct foci and catalyzes the acetylation of lysine residues on both histone and non-histone proteins. biorxiv.org The degradation of certain proteins can be triggered by the availability of lysine, with transporters like Lyp1 in yeast being endocytosed from the plasma membrane and degraded in the vacuole (the yeast equivalent of the lysosome) in the presence of lysine. asm.org The catabolism of lysine can also contribute to the acetyl-CoA pool within mitochondria. nih.gov

The specific compartmentalization of both ascorbate and lysine ensures their availability at sites of high metabolic demand, underscoring the importance of intracellular transport and distribution for their diverse biological roles observed in vitro.

Lysine Ascorbate in Pre Clinical in Vitro and Ex Vivo Model Systems

Investigations in Cellular Proliferation and Differentiation Models (e.g., Osteoblasts, Fibroblasts)

The combination of lysine (B10760008) and ascorbic acid is fundamental to the development and maintenance of connective tissues, a process reliant on the proliferation and differentiation of specialized cells like osteoblasts and fibroblasts.

Osteoblasts: In vitro studies consistently demonstrate that ascorbic acid is essential for osteoblast differentiation and function. It acts as a cofactor for the hydroxylation of proline and lysine residues within collagen, a process necessary for creating a stable extracellular matrix (ECM) for bone mineralization. jpp.krakow.plnih.gov Supplementation of osteoblast cell cultures with ascorbic acid increases cell proliferation, the expression of alkaline phosphatase (ALP), and collagen synthesis. jpp.krakow.plecmjournal.org In the MC3T3-E1 osteoblast precursor cell line, ascorbic acid is a prerequisite for matrix mineralization. ecmjournal.org The loss of osteoblast differentiation is often associated with an increased proliferation rate, and ascorbic acid can promote the maturation of osteosarcoma-derived cell lines like MG-63, pushing them toward a more differentiated osteoblastic phenotype. iiarjournals.org

Fibroblasts: Research on various fibroblast models, including human dermal and corneal fibroblasts, highlights the critical role of ascorbic acid in promoting cellular proliferation and ECM production. arvojournals.orgresearchmap.jp Ascorbic acid stimulates the synthesis and secretion of ECM components, including type I and type III collagen, by serving as a cofactor for the enzymes that hydroxylate lysine and proline residues on procollagen (B1174764). arvojournals.orgkoreascience.kr In cultures of human skin fibroblasts, a stable derivative of ascorbic acid significantly enhanced cell growth and the rate of collagen synthesis. researchmap.jp Studies using human dermal fibroblasts (HS27) showed that low physiological concentrations of ascorbic acid increased the expression of collagen I and III protein without altering cell proliferation, indicating a primary effect on protein synthesis and secretion. koreascience.kr The combination of lysine as a substrate and ascorbic acid as a cofactor is thus central to the function of fibroblasts in tissue remodeling and wound healing. nih.gov

Table 1: Effects of Ascorbic Acid on Osteoblast and Fibroblast Cell Models Data synthesized from multiple in vitro studies.

| Cell Type | Model System | Key Findings | References |

| Osteoblasts | Primary Human & Rat Osteoblasts | Dexamethasone and ascorbic acid support a differentiated phenotype and nodule formation. | ecmjournal.org |

| MC3T3-E1 (Mouse Precursor) | Ascorbic acid supplementation is a prerequisite for matrix mineralization and increases ALP activity. | ecmjournal.org | |

| SaOs-2 (Human Osteosarcoma) | Synthesizes collagen with a high level of lysyl hydroxylation; ALP activity stimulated by additives. | ecmjournal.org | |

| MG-63 (Human Osteosarcoma) | Ascorbic acid promotes differentiation towards an osteoblast lineage at lower concentrations. | iiarjournals.org | |

| Primary Bovine Osteoblasts | Ascorbic acid supplementation improves growth and increases synthesis of collagen type I, osteonectin, and osteocalcin. | nih.gov | |

| Fibroblasts | Human Corneal Fibroblasts | Ascorbic acid stimulates proliferation and the synthesis of types I and V collagen fibrils. | arvojournals.org |

| Human Skin Fibroblasts | L-ascorbic acid 2-phosphate (stable derivative) stimulates cell proliferation and collagen accumulation. | researchmap.jp | |

| HS27 (Human Dermal Fibroblast) | Low concentrations of ascorbic acid increase collagen I and III protein expression without affecting proliferation. | koreascience.kr |

Role in Immunomodulation in Cultured Immune Cells (e.g., Macrophages, Lymphocytes)

Immune cells maintain high intracellular concentrations of ascorbic acid, which is crucial for their function and protection against oxidative stress during inflammatory responses. nih.govnih.gov

Macrophages and Monocytes: Monocytes and macrophages accumulate millimolar concentrations of ascorbate (B8700270), which protects them from the reactive oxygen species (ROS) generated during phagocytosis. nih.gov In vitro, ascorbate has been shown to exert anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines such as TNF and IL-6 from macrophages. nih.gov Furthermore, ascorbate acts as a cofactor for hydroxylase enzymes that regulate hypoxia-inducible factors (HIF), which in turn influence the polarization of macrophages and their anti-tumor immune functions. nih.gov

Lymphocytes: Ascorbic acid is vital for the development, proliferation, and function of lymphocytes. nih.gov In vitro studies show it is required for the progression of mouse bone marrow progenitor cells into functional T-lymphocytes. nih.gov For B-lymphocytes, ascorbate treatment can promote differentiation into plasma cells by enhancing DNA demethylation. nih.gov Lysine has also been shown to have immunomodulatory effects. In a feline T-cell line (MYA-1), increasing concentrations of lysine led to enhanced proliferative activity and increased secretion of the anti-inflammatory cytokine IL-10. researchgate.net The combined availability of lysine and ascorbic acid supports lymphocyte function, from proliferation to the regulation of cytokine production. researchgate.netakjournals.com

Table 2: Immunomodulatory Effects in Cultured Immune Cells Data from in vitro studies on various immune cell types.

| Cell Type | Model System | Effect of Ascorbate/Lysine | Research Finding | References |

| Monocytes/Macrophages | Cultured Monocytes | Ascorbate | Protects from FAS-induced cell death, promoting survival and differentiation. | nih.gov |

| Cultured Macrophages | Ascorbate | Reduces secretion of pro-inflammatory cytokines TNF and IL-6. | nih.gov | |

| Murine DCs (LPS-activated) | Ascorbate | Pre-treatment resulted in higher levels of Th1 cytokines (IL-12, IFNγ). | akjournals.com | |

| Lymphocytes | Murine Bone Marrow Progenitors | Ascorbate | Required for progression into functional T-lymphocytes. | nih.gov |

| Activated B-lymphocytes | Ascorbate | Promotes plasma cell differentiation via TET2/3-mediated DNA demethylation. | nih.gov | |

| Feline T-cells (MYA-1) | Lysine | Increased IL-10 secretion and proliferative activity. | researchgate.net |

Neurobiological Research Models Employing Lysine Ascorbate (e.g., Neuronal Protection)

In the central nervous system, ascorbic acid is found in high concentrations and plays a critical role in neuronal development, function, and protection. nih.gov Neurons actively accumulate ascorbate via the sodium-dependent vitamin C transporter-2 (SVCT2). nih.govresearchgate.net

In vitro studies have shown that ascorbate protects cultured neurons from glutamate-induced excitotoxicity and cell death. nih.gov This neuroprotective effect may be due to the direct scavenging of ROS or redox modulation of the NMDA receptor. nih.gov Ascorbate also promotes the differentiation of neural precursor cells into both neurons and astrocytes and induces their synaptic maturation. nih.gov Research using hippocampal neurons from SVCT2-deficient mice revealed stunted neurite outgrowth, reduced glutamate (B1630785) receptor clustering, and increased susceptibility to oxidative damage and excitotoxicity, underscoring the importance of intracellular ascorbate for neuronal development and survival. researchgate.net While direct studies on this compound are limited, the peptide Glycyl-l-histidyl-l-lysine (GHK) has been shown to protect primary central nervous system cells, including neurons and astrocytes, from copper- and zinc-induced cytotoxicity in vitro, suggesting a protective role for lysine-containing compounds in mitigating metal-induced neuronal injury. oup.com

Table 3: Findings in Neurobiological In Vitro Models Summary of research on neuronal cells in culture.

| Research Model | Key Focus | Observed Effects of Ascorbate/Lysine Compounds | References |

| Cultured Cerebellar Granule Cells | Neuronal Protection | Ascorbate prevented glutamate-induced cell damage and death. | nih.gov |

| Embryonic Stem Cells | Neuronal Differentiation | Ascorbate enhanced differentiation into neurons and astrocytes. | nih.gov |

| Hippocampal Neurons (SVCT2-deficient) | Neuronal Development | Lack of ascorbate uptake led to stunted neurite growth and increased vulnerability to excitotoxicity. | researchgate.net |

| Primary CNS Cell Cultures (Microglia, Astrocytes, Neurons) | Neuroprotection | The peptide GHK (containing lysine) protected cells from copper- and zinc-induced death. | oup.com |

| Neurospheres | Neurite Growth | Ascorbic acid stimulates neuritic growth more efficiently than retinoic acid. | mdpi.com |

Cardiovascular Cellular and Tissue Models (e.g., Endothelial Cell Function, ECM Remodeling)

The integrity and function of the cardiovascular system are heavily dependent on the health of endothelial cells and the structure of the surrounding extracellular matrix.

Endothelial Cell Function: Ascorbic acid has multiple beneficial effects on endothelial cells. In vitro, it stimulates the proliferation of endothelial cells and inhibits apoptosis induced by stressors like high glucose or inflammatory cytokines. nih.gov It is also reported to improve endothelium-dependent vasodilation. karger.com A key mechanism is its role in synthesizing type IV collagen, a major component of the basement membrane of blood vessels, which provides structural support. nih.govresearchgate.net Human umbilical vein endothelial cells (HUVECs) functionally express the SVCT-2 transporter to take up ascorbic acid, but this function can be inhibited by pro-inflammatory cytokines like TNF-α and IL-1β, suggesting that inflammation can impair the protective effects of ascorbate in the endothelium. karger.com

ECM Remodeling: The structural integrity of blood vessels relies on a stable ECM, which is primarily composed of collagen. The synthesis and stability of this collagen are dependent on the hydroxylation of lysine and proline residues, a reaction for which ascorbic acid is an essential cofactor. mdpi.comkarger.com Lysine itself is a fundamental component of collagen and participates in enzymatic cross-linking that strengthens the ECM. iiarjournals.orgmdpi.com Studies on nutrient mixtures containing lysine, proline, and ascorbic acid have shown that they can inhibit the degradation of the ECM by matrix metalloproteinases (MMPs) in vitro, which is crucial for preventing the pathological tissue remodeling seen in diseases like atherosclerosis. iiarjournals.orgnih.gov This suggests that ensuring the availability of both lysine and ascorbic acid can support vascular ECM stability and function.

Table 4: Effects on Cardiovascular Cellular and Tissue Models Findings from in vitro studies on endothelial cells and ECM remodeling.

| Model System | Key Focus | Research Findings | References |

| Cultured Endothelial Cells | Proliferation & Survival | Ascorbate stimulates proliferation and inhibits apoptosis. | nih.gov |

| Collagen Synthesis | Ascorbate increases the synthesis and deposition of type IV collagen in the basement membrane. | nih.govresearchgate.net | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Ascorbate Transport | Functionally express SVCT-2 transporter; transport is inhibited by inflammatory cytokines (TNF-α, IL-1β). | karger.com |

| Human Melanoma A2058 Cells (In Vitro Invasion Assay) | ECM Remodeling | A nutrient mix including lysine and ascorbic acid inhibited Matrigel invasion by 95% and inhibited MMP-9 secretion. | iiarjournals.orgnih.gov |

Advanced Analytical Methodologies for Lysine Ascorbate Conjugates and Metabolites

Chromatographic Techniques for Separation and Detection (HPLC, LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the analysis of lysine-ascorbate derivatives. google.comnih.gov HPLC separates compounds based on their physicochemical properties, while MS/MS provides sensitive and specific detection and structural information.

A common approach involves using a C18 column with a gradient elution of solvents like ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) to separate the conjugates. google.com For instance, the analysis of lysine (B10760008) metabolites can be achieved using a simple sample preparation followed by LC-MS/MS, which allows for the simultaneous detection and quantification of several underivatized compounds. nih.gov This methodology has been successfully applied to track the time course of lysine degradation in biological samples, such as mouse plasma. nih.gov

In the context of studying reactions between lysine and other molecules, HPLC is crucial. For example, in the analysis of lipoyllysine, a derivative of lysine, HPLC with a specific mobile phase gradient and UV detection at 321 nm has been employed. acs.org The retention times for different compounds under these conditions are highly reproducible. acs.org

The development of robust LC-MS/MS methods is essential for the quantitative determination of specific lysine adducts. These methods often involve stable isotope dilution analysis for enhanced accuracy and precision. nih.gov The use of internal standards, such as isotopically labeled versions of the analyte, helps to correct for variations in sample preparation and instrument response. nih.gov

Table 1: HPLC and LC-MS/MS Parameters for Lysine Derivative Analysis

| Analyte/Matrix | Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| Lysine-Ascorbate Conjugates | HPLC | C18 (250 x 1 mm, 4 µm) | A: 10 mM ammonium acetate, 0.1% formic acid; B: Acetonitrile (gradient) | ESI-MS | google.com |

| Lysine Degradation Metabolites | LC-MS/MS | Not specified | Not specified | MS/MS | nih.gov |

| Lipoyllysine | HPLC | Not specified | 2% acetic acid (pH 2.5) and MeCN (gradient) | DAD at 321 nm | acs.org |

| Nε-(carboxymethyl)lysine (CML) | UPLC-MS/MS | Not specified | Not specified | MRM MS (ES+) | rsc.org |

A novel protein modification derived from vitamin C, termed "lysine vitcylation," has been identified and quantified using mass spectrometry. biorxiv.org This modification involves the attachment of a 175 Da mass shift to lysine residues. biorxiv.org High-performance liquid chromatography (HPLC)–MS/MS analysis is employed to detect and quantify these vitcylated peptides. biorxiv.org

The process can be validated by incubating lysine-containing peptides with isotopic 1-¹³C-vitamin C, which results in a 176 Da mass shift, confirming the origin of the modification. biorxiv.org The quantification of total glycation adducts, which are structurally related to vitcylation products, is often performed using stable isotopic dilution analysis with LC-MS/MS in multiple reaction monitoring (MRM) mode. nih.govnih.gov This targeted approach provides high sensitivity and specificity for the analytes of interest.

Further studies have shown that the extent of lysine vitcylation in proteins is influenced by pH, with more abundant modifications observed at pH 8.0 compared to pH 7.2. biorxiv.org LC-MS/MS can also be used to compare vitcylated peptides from cell lysates with synthetic standards, confirming their identical nature through co-elution and comparable MS/MS spectra. biorxiv.org

The detection of oxidative adducts like N-epsilon-(carboxymethyl)lysine (CML) is a key area of research in the study of protein modification. LC-MS/MS is a widely used technique for the identification and quantification of CML in various matrices, including exhaled breath condensate. nih.gov The method offers high specificity and sensitivity, allowing for the detection of CML at very low concentrations. nih.gov

In model systems, the formation of CML and other advanced glycation end products (AGEs) can be monitored over time. For instance, incubating lysozyme (B549824) with D-glucose leads to the time- and concentration-dependent formation of CML, which can be quantified relative to unmodified peptides using MALDI-TOF-MS after enzymatic digestion. acs.org UPLC-MS/MS methods have also been developed for the simultaneous quantification of CML and Nε-(carboxyethyl)lysine (CEL), another common AGE, in biological samples. rsc.org These methods have demonstrated good accuracy, precision, and minimal matrix effects. rsc.org

The analysis of CML often involves a derivatization step to improve its chromatographic properties and detection sensitivity. However, methods for the direct analysis of underivatized CML have also been developed. nih.gov The use of isotopically labeled internal standards is crucial for accurate quantification, compensating for any sample loss or ionization suppression during the analysis. nih.gov

Spectroscopic Approaches for Structural Elucidation and Purity Analysis (NMR, IR, UV-Vis)

Spectroscopic techniques provide valuable information about the structure and purity of lysine-ascorbate conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the detailed chemical structure of these compounds. nih.gov For example, NMR spectroscopy was used to study the inhibition of reactions between L-lysine and formaldehyde (B43269) by L-ascorbic acid. nih.gov It can help in identifying the specific sites of modification on the lysine molecule. In the study of a novel Maillard reaction product involving lysine, histidine, and threose, one- and two-dimensional ¹H and DEPT NMR spectroscopy were instrumental in identifying its chemical structure. nih.gov

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. researchgate.net In the context of lysine derivatives, IR can show characteristic absorptions for primary amino groups (around 3300-3400 cm⁻¹ for N-H stretch and 1600-1650 cm⁻¹ for N-H bend). researchgate.net Changes in these peaks can indicate the formation of new bonds, such as the formation of an amide bond when ascorbic acid is grafted onto polylysine. google.com FTIR has also been used to quantify ascorbic acid in pharmaceutical formulations by measuring the absorbance of the C=C bond of the unsaturated lactone ring. rdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for monitoring reactions and assessing the purity of compounds. Lysine itself has a characteristic UV absorption that starts high at 200 nm and decreases rapidly, bottoming out around 240 nm. sielc.com The formation of browning products in reactions between L-ascorbic acid and basic amino acids like lysine can be monitored by measuring the absorbance at 420 nm. scielo.br The consumption of ascorbate (B8700270) in reactions can also be followed by monitoring the decrease in its absorbance at 265 nm. researchgate.net The redox state of heme groups in proteins containing lysine can be analyzed by observing spectral changes upon addition of reducing agents like sodium ascorbate. nih.gov

Table 2: Spectroscopic Data for Lysine and Ascorbate Derivatives

| Technique | Compound/System | Key Observation | Reference |

|---|---|---|---|

| NMR | L-lysine and formaldehyde with L-ascorbic acid | Studied inhibition process | nih.gov |

| IR | Lysine derivatives | Characteristic amino group absorptions (3300-3400 cm⁻¹, 1600-1650 cm⁻¹) | researchgate.net |

| UV-Vis | Lysine | Absorption maximum around 200 nm | sielc.com |

| UV-Vis | L-ascorbic acid/lysine reaction | Monitoring browning at 420 nm | scielo.br |

| UV-Vis | Ascorbate consumption | Monitoring absorbance at 265 nm | researchgate.net |

Electrochemical Methods for Redox Characterization

Electrochemical methods are employed to characterize the redox properties of lysine-ascorbate and related compounds. Ascorbic acid is a well-known reducing agent, and its antioxidant chemistry is linked to the formation of the ascorbate radical. mdpi.com The redox potential of the ascorbate radical/ascorbate couple is low (E⁰ = 282 mV), making it an effective scavenger of oxidizing radicals. mdpi.com

The redox potentials of ascorbic acid derivatives can be altered by chemical modifications. For instance, certain derivatives have shown increased redox potentials compared to ascorbic acid itself. mdpi.com In the context of ascorbate peroxidase, a heme-containing enzyme, the reduction potentials for its catalytic intermediates have been determined, providing insights into its catalytic mechanism. acs.org

While direct electrochemical studies on lysine-ascorbate conjugates are not extensively detailed in the provided search results, the principles applied to ascorbate and its derivatives would be relevant. Techniques like cyclic voltammetry could be used to determine the oxidation and reduction potentials of these conjugates, providing information about their antioxidant capacity and their potential to participate in redox reactions within biological systems. The interaction of ascorbate with metal ions, which can catalyze its autoxidation, is another area where electrochemical methods are valuable. researchgate.net

Enzymatic Assays for Biochemical Activity Measurement

Enzymatic assays are crucial for measuring the biochemical activity of lysine derivatives and the enzymes that act upon them. These assays can be designed to be highly specific and sensitive.

For instance, the activity of lysyl oxidase, an enzyme that acts on lysine residues, can be measured using fluorometric assay kits. assaygenie.comabcam.com These assays detect the release of hydrogen peroxide during the oxidation of a substrate by the enzyme, which then reacts with a probe to generate a fluorescent signal. assaygenie.comabcam.com Such kits can be used to quantify enzyme activity in purified preparations and in cell media. assaygenie.comabcam.com

Another approach to measure enzyme activity involves using synthetic substrates that release a chromophore or fluorophore upon enzymatic cleavage. For example, the amidolytic activity of enzymes like plasmin and thrombin can be assessed using synthetic substrates that release p-nitroaniline (pNA), which can be measured spectrophotometrically. ptfarm.pl The effect of lysine derivatives on the activity of these enzymes can then be determined by measuring the change in the rate of pNA release. ptfarm.pl

Enzymatic assays can also be used to measure the concentration of L-lysine itself. L-amino acid oxidases that are highly specific for L-lysine can be used to develop methods for its quantification in biological samples. google.com The reaction produces hydrogen peroxide, which can be detected and quantified to determine the initial amount of L-lysine. google.com

Furthermore, the activity of enzymes like lysine 5,6-aminomutase, which catalyzes the transformation of D-lysine, can be studied using kinetic and biochemical analyses. nih.gov These studies can provide information on the enzyme's mechanism of action and its substrate specificity. nih.gov

Theoretical and Computational Models of Lysine Ascorbate Interactions

Molecular Docking and Dynamics Simulations with Biological Targets (e.g., Enzymes, Proteins)

Molecular docking and molecular dynamics (MD) simulations are instrumental in predicting and analyzing the binding modes and stability of lysine (B10760008) and ascorbate (B8700270) with various protein targets. These studies often focus on how ascorbate interacts with proteins, with particular attention to lysine residues that may be critical for binding or catalysis.

A significant area of research involves the covalent modification of lysine residues by ascorbate, a process termed "lysine vitcylation". scienceopen.combiorxiv.org A 2025 study by He et al. identified this novel post-translational modification where the lactone moiety of ascorbate directly conjugates to lysine. scienceopen.com MD simulations were employed to understand the structural consequences of this modification on the protein STAT1. The simulations revealed that vitcylation of lysine-298 (K298) on STAT1 sterically hinders and destabilizes the interaction between STAT1 and its phosphatase TCPTP. scienceopen.combio-integration.org This prevents the dephosphorylation of STAT1, thereby enhancing interferon signaling and antitumor immunity. scienceopen.com The MD simulations indicated that vitcylated K298 mimics the effect of certain genetic mutations by destabilizing salt bridges, offering a transient, pharmacologically controllable method for immune potentiation. bio-integration.org

Molecular docking has also been used to explore the role of lysine in the active sites of enzymes that utilize ascorbate as a substrate. In studies of ascorbate peroxidase (APX), docking simulations have been crucial. For instance, mutating a methionine residue to lysine (M36K) near the active site cysteine (Cys32) in banana fruit APX was shown to enhance enzyme activity fivefold. mdpi.comnih.gov Molecular docking simulations suggested that the newly introduced lysine (Lys36) could form a bond with Cys32, potentially protecting the cysteine's thiol group from oxidation and promoting the catalytic cycle. mdpi.comnih.gov

Furthermore, MD simulations have been used to investigate the interactions of ascorbate with other biological structures. One study used MD to analyze the adsorption of ascorbic acid, dopamine, and uric acid on a graphene oxide (GO) surface, finding that ascorbate had the highest number of hydrogen bonds with serine oligomers decorating the surface. nih.gov While not directly involving lysine, this work demonstrates the utility of MD in quantifying non-covalent interactions of ascorbate. nih.gov

Table 1: Summary of Molecular Simulation Studies on Lysine-Ascorbate Interactions This table is interactive and can be sorted by clicking on the column headers.

| Simulation Type | Biological Target | Key Lysine/Ascorbate Interaction | Primary Finding | Reference(s) |

|---|---|---|---|---|

| Molecular Dynamics | STAT1 Protein | Covalent modification of Lysine-298 by ascorbate (vitcylation). | Vitcylation destabilizes the STAT1-TCPTP phosphatase interaction, enhancing STAT1 phosphorylation. | scienceopen.combio-integration.org |

| Molecular Docking | Ascorbate Peroxidase (MaAPX1) | Mutation of Methionine-36 to Lysine (M36K) near the active site. | The introduced lysine residue interacts with Cys32, protecting it from oxidation and enhancing enzyme activity. | mdpi.comnih.gov |

| Molecular Dynamics | Cytochrome c | Acetylation of Lysine-53 (acetyl-mimetic mutant K53Q). | Used MD to understand structural features of post-translationally modified cytochrome c. | nih.gov |

| Molecular Docking | Cytochrome b561 | Binding of ascorbate to a pocket containing a conserved lysine (Lys81). | Lys81 plays an essential role in substrate recognition and catalysis through electrostatic interactions. | pnas.orgacs.org |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of lysine ascorbate, such as charge distribution, orbital energies, and reaction mechanisms, which are not accessible through classical simulations.

Early research utilized ab initio self-consistent field calculations to study model systems of adducts formed between ascorbic acid and Schiff bases of lysine side chains. nih.govnih.gov These calculations were performed on the neutral and cationic forms of the adducts. The results indicated that the cationic forms of these adducts can act as strong electron acceptors. nih.govnih.gov Using space-filling molecular models, it was demonstrated that conformations are possible where the lactone carbonyl group of the ascorbate moiety comes into close proximity with the nitrogen atoms of the protein's peptide backbone, facilitating internal charge transfer within the protein. nih.govnih.gov

Other quantum chemical studies have focused on the L-ascorbic acid molecule itself to understand its reactivity. These calculations show that in the neutral form, the carbon atoms C2 and C3 of the enediol group have positive net charges, making a reaction with positively charged species electrostatically unfavorable. bme.hu However, in the ionized anionic form, which is predominant at physiological pH, the charge on C2 becomes strongly negative, making it a prime site for nucleophilic attack or reaction with electrophiles. biorxiv.orgbme.hu This underlies the mechanism of lysine vitcylation, where the ε-amine group of lysine attacks the reactive lactone structure of the ascorbate anion. biorxiv.org

Density functional theory (DFT) has also been applied to investigate the properties of L-lysine itself, calculating parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding electron excitation and reactivity. researchgate.net

Table 2: Quantum Chemical Models and Findings This table is interactive and can be sorted by clicking on the column headers.

| Method | System Studied | Calculated Property | Key Finding | Reference(s) |

|---|---|---|---|---|

| Ab initio SCF | Ascorbic acid adducts with lysine side chain Schiff bases | Electronic structure (neutral and cationic forms) | Cationic adducts are strong electron acceptors, suggesting a role in protein internal charge transfer. | nih.govnih.gov |

| Ab initio | L-ascorbic acid (LAA) and its anionic form | Mulliken excess atomic charges | The charge on carbon C2 is positive in neutral LAA but strongly negative in the anionic form, explaining its reactivity. | bme.hu |

| DFT (B3LYP) | L-Lysine Monohydrate | HOMO-LUMO energies, MEP | Characterization of electrophilic and nucleophilic sites to explain reactivity. | researchgate.net |

| B3LYP/6-311++G(d,p) | L-ascorbic acid conformers and radicals | Molecular structures, EPR and vibrational spectra | Contributed to a better understanding of the complex role of L-ascorbic acid's various forms in biochemistry. | researchgate.net |

Pharmacokinetic Modeling in Simulated Biological Compartments (Excluding Human Data)

While specific pharmacokinetic (PK) models for the combined this compound compound are not extensively detailed in the scientific literature, modeling for ascorbate has been performed in simulated non-human biological systems. These models are crucial for understanding how ascorbate penetrates and distributes within tissues.

One study utilized a well-established multicell-layered, three-dimensional in vitro model to simulate dense tissue and measure the diffusion and transport parameters of ascorbate. nih.gov This model serves as a simulated biological compartment, providing data that can be used to predict in vivo behavior. The study found that ascorbate penetrates tissue primarily via the paracellular route (between cells) at a rate slightly lower than that of mannitol. nih.gov The researchers determined key uptake and diffusion parameters, which were then fitted to a diffusion model to run simulations of ascorbate pharmacokinetics in both normal and simulated tumor tissues. nih.gov

These simulations demonstrated that at physiological plasma concentrations, the distribution of ascorbate in tissue can be heterogeneous, particularly in poorly vascularized regions. nih.gov The model predicted that supraphysiological plasma concentrations are necessary to ensure that ascorbate reaches all areas of a tissue, a finding with implications for its role in enzymatic reactions within those tissues. nih.gov

Physiologically-based pharmacokinetic (PBPK) modeling represents another powerful computational approach. researchgate.netefpia.eu PBPK models integrate physicochemical properties and in vitro data (like metabolic conversion rates and permeability) into a mechanistic framework representing physiological processes in various body compartments. researchgate.net While applied to other compounds, this methodology could theoretically be used to predict the absorption, distribution, metabolism, and excretion (ADME) of this compound, provided the necessary in vitro parameters were determined. ijrpas.com

Table 3: Parameters from an In Vitro Pharmacokinetic Diffusion Model for Ascorbate This table is interactive and can be sorted by clicking on the column headers.

| Parameter | Description | Context of Measurement | Significance | Reference |

|---|---|---|---|---|

| Diffusion Rate | Rate of ascorbate movement through tissue | Measured in a 3D multicell-layered in vitro model | Found to be slightly lower than mannitol, indicating size-dependent paracellular movement. | nih.gov |

| Transport Route | Primary pathway for tissue penetration | Determined via comparison with transport markers in the 3D model | Identified as paracellular, moving between cells rather than through them. | nih.gov |

| Uptake Parameters | Cellular uptake kinetics | Measured in the cells of the 3D tissue model | Used to simulate ascorbate distribution and saturation within the tissue. | nih.gov |

Systems Biology Approaches to this compound-Mediated Network Perturbations

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. Studies specifically modeling the network perturbations caused by this compound are not widely available. However, research into the metabolic and gene-regulatory networks associated with lysine metabolism provides a framework for how such perturbations might be analyzed.

One study used developing Arabidopsis seeds as a biological system to investigate the transcriptional and metabolic networks connected to lysine metabolism. researchgate.net By enhancing lysine synthesis and blocking its catabolism in a seed-specific manner, the researchers could observe the resulting network-level perturbations. researchgate.net Their findings revealed that the seed's metabolic response was modular. Notably, lysine metabolism was found to be strongly associated with the tricarboxylic acid (TCA) cycle but was largely disconnected from other metabolic networks. researchgate.net This suggests that a significant increase in the lysine pool, as might occur with this compound administration, would likely have a pronounced effect on central energy metabolism.

On a transcriptional level, the inducible alteration of lysine metabolism was associated with changes in the expression of hundreds of genes that control anabolic processes, storage protein synthesis, and photosynthesis. researchgate.net This highlights the intricate connection between the metabolic status of a single amino acid and the broader gene regulatory networks governing plant development.

Another systems-level approach involves the study of post-translational modifications (PTMs). Lysine acetylation, for example, is a key PTM that regulates protein function. embopress.org Proteome-wide studies, or acetylome profiling, have been used in Arabidopsis to identify thousands of lysine acetylation sites on proteins across all cellular compartments. embopress.org These studies reveal that PTMs on lysine residues can perturb cellular signaling networks and regulate physiology. embopress.org Given that ascorbate can also modify lysine (vitcylation), a systems-level analysis of the "vitcylome" could reveal network-wide perturbations in response to ascorbate levels.

Table 4: Systems Biology Findings Related to Lysine Network Perturbations This table is interactive and can be sorted by clicking on the column headers.

| Approach | Model System | Type of Perturbation | Key Network Finding | Reference |

|---|---|---|---|---|

| Metabolomics & Transcriptomics | Developing Arabidopsis seeds | Enhanced lysine synthesis and reduced catabolism | Lysine metabolism is strongly linked to the TCA cycle and broadly impacts anabolic gene expression networks. | researchgate.net |

| Proteomics (Acetylome Profiling) | Arabidopsis | Inhibition of lysine deacetylases | Identified hundreds of proteins whose lysine acetylation status changed, revealing regulatory network hubs. | embopress.org |

Future Directions and Emerging Research Avenues for Lysine Ascorbate

Exploration of Novel Lysine-Ascorbate Derivatives with Targeted Biochemical Functions

The development of novel derivatives of lysine (B10760008) and ascorbic acid is a promising frontier. By modifying the core structures, researchers aim to create compounds with enhanced or targeted biochemical activities.

Recent breakthroughs have highlighted the potential of creating multifunctional derivatives. For instance, research has focused on synthesizing ascorbic acid derivatives by linking them with other molecules, such as tryptoline (B14887) and phenolic groups, to create compounds with multitargeted functionalities. mdpi.comresearchgate.net These efforts have yielded derivatives with potential applications in addressing complex conditions like Alzheimer's disease by inhibiting amyloid aggregation and providing antioxidant and anti-inflammatory effects. mdpi.comresearchgate.net

A particularly significant area of research is the discovery of "lysine vitcylation," a newly identified post-translational modification where vitamin C directly modifies lysine residues. bio-integration.orgscienceopen.com This covalent modification has been shown to enhance immune responses by modulating protein function, a discovery that fundamentally shifts the understanding of vitamin C's mechanisms beyond its classic antioxidant and enzymatic cofactor roles. bio-integration.orgscienceopen.com Future research will likely focus on designing lysine-ascorbate derivatives that can specifically target and modulate such pathways. This could involve creating derivatives with improved cell permeability or affinity for specific enzymes or proteins.

Another avenue of exploration involves the creation of lysine-targeting covalent inhibitors. fudan.edu.cn By developing a platform to screen for such inhibitors, researchers can identify new ways to modulate protein function with high specificity. fudan.edu.cn This approach could lead to the design of lysine-ascorbate derivatives that act as precise tools to study and potentially influence cellular processes.

The table below summarizes key research findings on novel derivatives:

| Research Area | Key Findings | Potential Implications |

| Multifunctional Ascorbic Acid Derivatives | Synthesis of ascorbic acid conjugates with tryptoline and phenolic moieties showing promise in inhibiting beta-secretase 1, amyloid aggregation, and exhibiting antioxidant, neuroprotective, and anti-inflammatory activities. mdpi.comresearchgate.net | Development of novel therapeutic strategies for neurodegenerative diseases. |

| Lysine Vitcylation | Discovery of a direct covalent modification of lysine residues by vitamin C, enhancing STAT1-mediated immune responses. bio-integration.orgscienceopen.com | New understanding of vitamin C's role in immune modulation and potential for targeted immunotherapies. |

| Lysine-Targeting Covalent Inhibitors | Establishment of a screening platform to discover lysine-targeting covalent inhibitors, expanding the range of targetable proteins. fudan.edu.cn | Design of highly specific molecular probes and therapeutic agents. |

Development of Advanced In Vitro Organoid and 3D Culture Models for Mechanistic Studies

To better understand the complex biological effects of lysine ascorbate (B8700270), researchers are moving beyond traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models, such as organoids and spheroids. biocompare.comnih.govsigmaaldrich.com